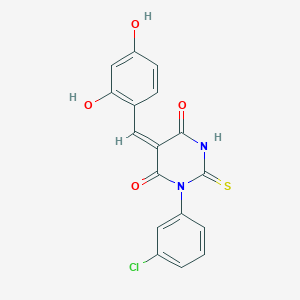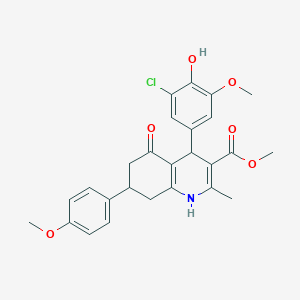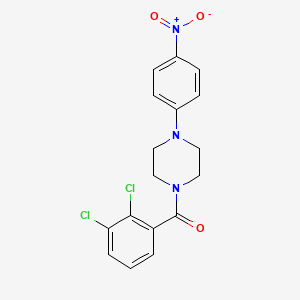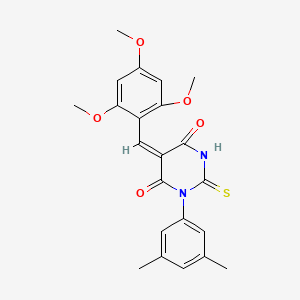
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)-4-piperidinol, also known as 4'-Br-4-Phenylcyclohexylpiperidinol (4'-Br-PCP-OH), is a synthetic compound belonging to the class of arylcyclohexylamines. It is a derivative of phencyclidine (PCP) and has been studied for its potential use as a pharmacological tool in scientific research. In
作用機序
The exact mechanism of action of 4'-Br-PCP-OH is not fully understood, but it is thought to act as a non-competitive antagonist at the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By blocking the receptor, 4'-Br-PCP-OH can modulate the activity of neurons in the brain and affect learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
Studies have shown that 4'-Br-PCP-OH can affect various biochemical and physiological processes in the brain. It has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its psychoactive effects. It has also been shown to decrease the activity of certain enzymes involved in neurotransmitter synthesis and metabolism, which could further affect neurotransmitter levels in the brain.
実験室実験の利点と制限
One advantage of using 4'-Br-PCP-OH in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects and potential for abuse make it important to use caution when handling and administering the compound. Additionally, its effects on other neurotransmitter systems and enzymes could complicate interpretation of results in some experiments.
将来の方向性
There are several potential future directions for research on 4'-Br-PCP-OH. One area of interest is its potential therapeutic use in psychiatric disorders such as depression and schizophrenia, which are thought to involve dysfunction of the NMDA receptor. Another area of interest is its potential as a tool for studying the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4'-Br-PCP-OH and its potential for use in lab experiments.
合成法
The synthesis of 4'-Br-PCP-OH involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-bromo-4-phenylcyclohexanone. This intermediate is then reacted with piperidine in the presence of sodium borohydride to produce 4'-Br-PCP-OH. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4'-Br-PCP-OH has been studied for its potential use as a pharmacological tool in scientific research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. It has also been shown to have activity at the sigma-1 receptor, which is involved in modulating neurotransmission and has been implicated in various psychiatric disorders.
特性
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrNO/c24-21-10-8-20(9-11-21)23(26)14-16-25(17-15-23)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-5,8-11,19,22,26H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMTRYFKHRETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(4-phenylcyclohexyl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)

![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)